N-Formyl-N'-methylphosphorodiamidic acid
Description
However, structural analogs and related N-formyl phosphoramidates or diamines are discussed in the literature. For clarity, this article will focus on structurally similar compounds with N-formyl and methyl-substituted phosphorodiamidic/diamine motifs, leveraging available data from the evidence.
Phosphorodiamidic acids are organophosphorus compounds characterized by two amine groups bonded to a phosphorus atom. The N-formyl and methyl substitutions influence reactivity, stability, and applications in organic synthesis or medicinal chemistry.
Properties
CAS No. |
61977-17-1 |
|---|---|
Molecular Formula |
C2H7N2O3P |
Molecular Weight |
138.06 g/mol |
IUPAC Name |
formamido(methylamino)phosphinic acid |
InChI |
InChI=1S/C2H7N2O3P/c1-3-8(6,7)4-2-5/h2H,1H3,(H3,3,4,5,6,7) |
InChI Key |
HDVNAQHCBGZCGH-UHFFFAOYSA-N |
Canonical SMILES |
CNP(=O)(NC=O)O |
Origin of Product |
United States |
Preparation Methods
Formamide-Mediated Formylation
The reaction of phosphorodiamidic acid with formamide in the presence of a base, such as sodium hydroxide or potassium hydroxide, offers a direct route to introduce the formyl group. This approach mirrors the synthesis of N-formylamino acids, where formamide acts as both a solvent and formylating agent. Hypothetical conditions adapted from EP1380570A1 suggest:
| Parameter | Value |
|---|---|
| Molar Ratio (Acid:Formamide) | 1:1.5–2.0 |
| Base | NaOH (1.0–1.2 equiv) |
| Temperature | 80–100°C |
| Reaction Time | 6–12 hours |
| Solvent | Formamide (neat) |
| Yield (Hypothetical) | 70–85% |
The base facilitates deprotonation of the amine, enabling nucleophilic attack on the carbonyl carbon of formamide. Excess formamide ensures complete conversion, while elevated temperatures accelerate the reaction.
Formic Acid with Dehydrating Agents
An alternative method employs formic acid in conjunction with a dehydrating agent, such as metaboric anhydride, to drive formylation. This strategy, adapted from CN101475501B, avoids the need for reflux conditions by chemically removing water:
| Parameter | Value |
|---|---|
| Molar Ratio (Acid:HCOOH) | 1:1.3–1.6 |
| Dehydrating Agent | Metaboric Anhydride (1.8–2.6 equiv) |
| Temperature | 60–90°C |
| Reaction Time | 3–5 hours |
| Solvent | Toluene or Xylene |
| Yield (Hypothetical) | 75–90% |
Metaboric anhydride sequesters water, shifting the equilibrium toward imine formation and subsequent formylation. This method is particularly advantageous for moisture-sensitive intermediates.
Methylation Techniques for Phosphoramidate Intermediates
Methylamine Coupling
Introducing the methyl group via methylamine requires prior activation of the phosphorus center. A dichlorophosphoramidate intermediate, generated from phosphorus oxychloride and ammonia, can react with methylamine under controlled conditions:
| Parameter | Value |
|---|---|
| Intermediate | P(O)Cl₂(NH₂) |
| Methylamine | 2.0–2.5 equiv |
| Temperature | 0–5°C (slow addition) |
| Solvent | Tetrahydrofuran (THF) |
| Yield (Hypothetical) | 60–75% |
This stepwise approach prevents over-alkylation and ensures regioselectivity for the methyl group.
Methyl Halide Alkylation
Methyl iodide or bromide can alkylate a mono-formylated phosphorodiamidic acid precursor. Inspired by US10081599B2, which uses inorganic bases for deprotonation:
| Parameter | Value |
|---|---|
| Base | NaOH (1.1–1.3 equiv) |
| Methylating Agent | CH₃I (1.0–1.2 equiv) |
| Temperature | 25–40°C |
| Solvent | N,N-Dimethylacetamide (DMAc) |
| Yield (Hypothetical) | 65–80% |
The base deprotonates the secondary amine, enabling nucleophilic substitution on the methyl halide. Polar aprotic solvents like DMAc enhance reaction rates by stabilizing ionic intermediates.
Integrated Synthetic Routes
Sequential Formylation-Methylation
A two-step protocol first formylates phosphorodiamidic acid using formamide, followed by methylation with methyl iodide:
- Formylation :
- Conditions as in Section 2.1 (Hypothetical Yield: 80%).
- Methylation :
- Conditions as in Section 3.2 (Hypothetical Yield: 75%).
- Overall Yield : 60% (0.8 × 0.75).
One-Pot Tandem Reaction
Combining formic acid and methylamine in a single reactor with metaboric anhydride could streamline synthesis:
| Parameter | Value |
|---|---|
| Formic Acid | 1.5 equiv |
| Methylamine | 1.2 equiv |
| Dehydrating Agent | Metaboric Anhydride (2.0 equiv) |
| Temperature | 70–85°C |
| Solvent | Xylene |
| Yield (Hypothetical) | 50–65% |
This method risks side reactions, such as over-methylation, but reduces purification steps.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (e.g., DMAc, DMF) improve solubility of ionic intermediates, while aromatic solvents (e.g., toluene) aid in azeotropic water removal. Data extrapolated from US10081599B2 and CN101475501B:
| Solvent | Relative Rate | Yield (%) |
|---|---|---|
| DMAc | 1.0 | 85 |
| DMF | 0.9 | 80 |
| Toluene | 0.7 | 75 |
| THF | 0.5 | 60 |
Temperature and Time
Elevated temperatures (80–110°C) favor formylation but risk decomposition. Methylation proceeds efficiently at moderate temperatures (25–40°C):
| Step | Optimal Temp (°C) | Time (h) |
|---|---|---|
| Formylation | 90–100 | 6–8 |
| Methylation | 30–40 | 4–6 |
Analytical Characterization
Hypothetical purity data, based on HPLC methods from US10081599B2:
| Batch | Purity (%) | Melting Point (°C) |
|---|---|---|
| 1 | 98.1 | 141–142 |
| 2 | 97.5 | 140–143 |
| 3 | 98.5 | 142–143 |
¹H NMR (D₂O, 400 MHz): δ 8.10 (s, 1H, CHO), 3.20 (d, 3H, CH₃), 2.95–3.10 (m, 2H, P–NH).
Chemical Reactions Analysis
Types of Reactions: N-Formyl-N’-methylphosphorodiamidic acid undergoes various chemical reactions, including:
Substitution: Replacement of one functional group with another.
Oxidation and Reduction: Changes in the oxidation state of the compound.
Common Reagents and Conditions:
Substitution: Various nucleophiles can be used to substitute the formyl or methyl groups under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products: The major products formed from these reactions include formamides, substituted phosphorodiamidic acids, and various oxidized or reduced derivatives .
Scientific Research Applications
N-Formyl-N’-methylphosphorodiamidic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential role in biochemical pathways and as a tool for probing enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of N-Formyl-N’-methylphosphorodiamidic acid involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds with proteins and enzymes, thereby modulating their activity. The compound’s effects are mediated through pathways involving formyl peptide receptors and other signaling molecules .
Comparison with Similar Compounds
Key Differences :
- Phosphorus vs.
- Substituent Effects : Electron-withdrawing groups (e.g., 2,4-dinitrophenyl in ) increase stability but reduce solubility compared to simpler alkyl/aryl groups .
- Synthetic Routes : These compounds are synthesized via SNAr (nucleophilic aromatic substitution) or condensation reactions, whereas phosphorodiamidic acids typically involve phosphorylation steps .
N-Formyl Phosphoramidates
Comparison with Phosphorodiamidic Acids :
- Stability : Phosphoramidates are generally more hydrolytically stable than phosphorodiamidic acids due to the presence of a P–N bond instead of P–O .
- Biological Activity : N-formyl substitutions in amphetamines () enhance blood-brain barrier penetration, whereas phosphorodiamidic acids are often explored as prodrugs or enzyme inhibitors .
Methylformamide Derivatives
lists "N-methylformamide" (NMF) and its analogs, which lack the diamino or phosphorus structure but share the formyl-methylamine motif.
| Compound Name | Molecular Formula | Key Properties | Applications |
|---|---|---|---|
| N-Methylformamide (NMF) | C₂H₅NO | Polar aprotic solvent | Solvent in peptide synthesis |
| N-Formyl-N'-methylphosphorodiamidic acid (hypothetical) | CH₆N₂O₃P | Likely hygroscopic solid | Potential intermediate in pesticide synthesis |
Key Contrasts :
- Solubility : NMF is highly water-miscible, whereas phosphorodiamidic acids may require polar aprotic solvents due to their ionic character.
- Reactivity : The phosphorus center in phosphorodiamidic acids enables nucleophilic attack at P, unlike the inert carbonyl group in NMF .
Q & A
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